molecular formula C16H16BrNO2 B5440357 (E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one

(E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one

Cat. No.: B5440357
M. Wt: 334.21 g/mol
InChI Key: KWGHFPMDYXPCNN-PKNBQFBNSA-N
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Description

(E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one typically involves the following steps:

    Formation of the Enone Moiety: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Aromatic Substitution:

    Coupling Reaction: The final step involves coupling the enone moiety with the substituted aniline and furan rings under suitable conditions, such as using a base in an organic solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chloro-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one
  • (E)-3-(4-fluoro-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one
  • (E)-3-(4-iodo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one

Uniqueness

The uniqueness of (E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one lies in its specific substitution pattern, which can influence its reactivity, binding properties, and overall biological activity. The presence of the bromo group, for example, can affect the compound’s ability to participate in certain types of chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

(E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-10-8-13(5-6-14(10)17)18-11(2)9-15(19)16-7-4-12(3)20-16/h4-9,18H,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGHFPMDYXPCNN-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=C(C)NC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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